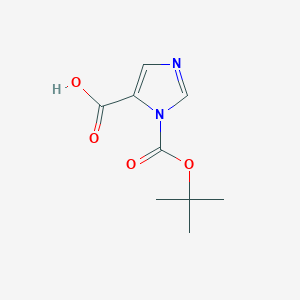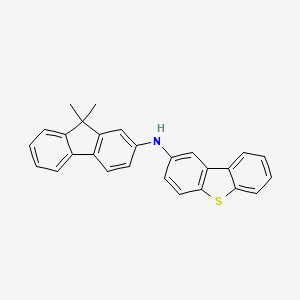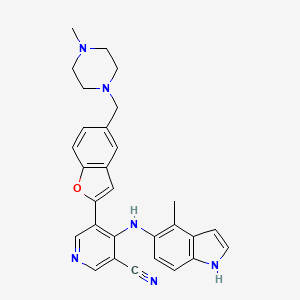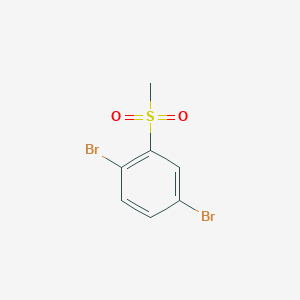
1,4-Dibromo-2-(methylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibromo-2-(methylsulfonyl)benzene is an organic compound with the molecular formula C7H6Br2O2S It is a derivative of benzene, where two bromine atoms and one methylsulfonyl group are substituted on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2-(methylsulfonyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(methylsulfonyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are used in the presence of solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include derivatives where bromine atoms are replaced by other functional groups.
Coupling Reactions: Biaryl compounds are formed, which are valuable intermediates in organic synthesis.
Scientific Research Applications
1,4-Dibromo-2-(methylsulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,4-Dibromo-2-(methylsulfonyl)benzene involves its ability to undergo electrophilic aromatic substitution reactions. The bromine atoms and the methylsulfonyl group influence the reactivity and orientation of further substitutions on the benzene ring. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromobenzene: Lacks the methylsulfonyl group, making it less reactive in certain substitution reactions.
2-Bromo-4-(methylsulfonyl)benzene: Differently substituted, leading to variations in reactivity and applications.
Uniqueness
1,4-Dibromo-2-(methylsulfonyl)benzene is unique due to the presence of both bromine atoms and a methylsulfonyl group, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C7H6Br2O2S |
|---|---|
Molecular Weight |
314.00 g/mol |
IUPAC Name |
1,4-dibromo-2-methylsulfonylbenzene |
InChI |
InChI=1S/C7H6Br2O2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,1H3 |
InChI Key |
KCSCGXXMBZANAS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


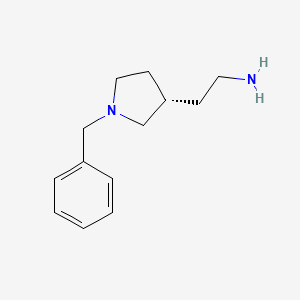
![1-Azabicyclo[3.2.2]nonan-4-amine](/img/structure/B13970625.png)
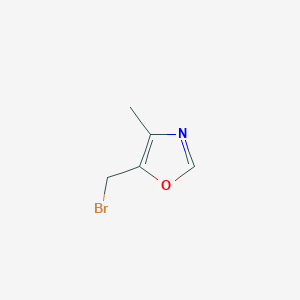
![1-[2-(2-Aminoethoxy)ethyl]-2-(2-methoxyethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B13970635.png)
![Naphthalene, 1-[(ethenyloxy)methyl]-](/img/structure/B13970640.png)

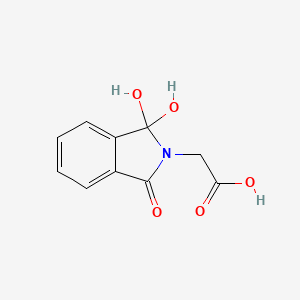
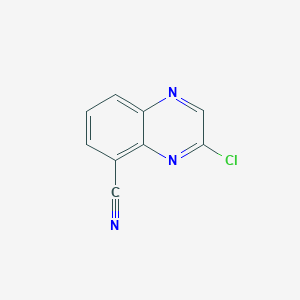

![(2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol](/img/structure/B13970692.png)
![(4-Formyl-bicyclo[2.2.2]oct-1-yl)carbamic acid benzyl ester](/img/structure/B13970693.png)
